molecular formula C22H22ClN3O2 B4516499 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B4516499
M. Wt: 395.9 g/mol
InChI Key: LZGUHPRXXHUNFA-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazinone ring substituted with a 2-chlorophenyl group and an acetamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide involves multiple steps, typically starting with the preparation of the pyridazinone core. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone ring. The final step involves the acylation of the pyridazinone with 4-phenylbutan-2-ylamine to obtain the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity. Scale-up processes would also consider cost-effectiveness and environmental impact.

Chemical Reactions Analysis

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies, making it a candidate for further biological evaluation.

    Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological activities. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide can be compared with other pyridazinone derivatives, such as:

    2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-(1-phenylpropan-2-yl)acetamide: This compound has a similar pyridazinone core but different substituents, leading to variations in its biological activities and applications.

    2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide: Another derivative with distinct substituents, which may result in different chemical and biological properties.

This detailed article provides an overview of the compound this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and studies are essential to fully understand its potential and optimize its use in various fields.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-16(11-12-17-7-3-2-4-8-17)24-21(27)15-26-22(28)14-13-20(25-26)18-9-5-6-10-19(18)23/h2-10,13-14,16H,11-12,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGUHPRXXHUNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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